molecular formula C7H10F3NO3 B6316547 N-Acetyl-4,4,4-trifluoro-DL-valine (Ac-DL-Val(4,4,4-triF)-OH) CAS No. 96563-55-2

N-Acetyl-4,4,4-trifluoro-DL-valine (Ac-DL-Val(4,4,4-triF)-OH)

Cat. No.: B6316547
CAS No.: 96563-55-2
M. Wt: 213.15 g/mol
InChI Key: RGVWXZQVQWBUTI-UHFFFAOYSA-N
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Description

N-Acetyl-4,4,4-trifluoro-DL-valine, also known as Ac-DL-Val(4,4,4-triF)-OH, is a synthetic amino acid derivative. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom and a trifluoromethyl group at the fourth position of the valine side chain. The trifluoromethyl group imparts unique chemical properties, making this compound of interest in various fields of scientific research.

Properties

IUPAC Name

2-acetamido-4,4,4-trifluoro-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO3/c1-3(7(8,9)10)5(6(13)14)11-4(2)12/h3,5H,1-2H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVWXZQVQWBUTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-4,4,4-trifluoro-DL-valine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available DL-valine.

    Acetylation: The final step involves acetylation of the amino group using acetic anhydride (Ac2O) or acetyl chloride (CH3COCl) in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of N-Acetyl-4,4,4-trifluoro-DL-valine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-4,4,4-trifluoro-DL-valine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium azide (NaN3) or thiols (RSH).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution, often under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF) or thiols in the presence of a base like triethylamine (Et3N).

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or thioethers.

Scientific Research Applications

N-Acetyl-4,4,4-trifluoro-DL-valine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential effects on protein structure and function due to the presence of the trifluoromethyl group, which can influence hydrophobic interactions.

    Medicine: Investigated for its potential use in drug design, particularly in the development of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties imparted by the trifluoromethyl group.

Mechanism of Action

The mechanism by which N-Acetyl-4,4,4-trifluoro-DL-valine exerts its effects is primarily through its interaction with biological molecules. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more readily with hydrophobic regions of proteins and membranes. This can lead to changes in protein conformation and activity, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-DL-valine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    N-Acetyl-4-fluoro-DL-valine: Contains a single fluorine atom instead of three, leading to less pronounced effects on lipophilicity and protein interactions.

    N-Acetyl-4,4-difluoro-DL-valine: Contains two fluorine atoms, offering intermediate properties between the non-fluorinated and trifluoromethylated analogs.

Uniqueness

N-Acetyl-4,4,4-trifluoro-DL-valine is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability, lipophilicity, and ability to modulate protein interactions. These properties make it a valuable tool in various fields of research, particularly in the design of novel pharmaceuticals and materials.

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